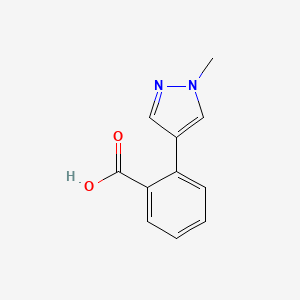

2-(1-Methyl-1H-pyrazol-4-YL)benzoic acid

CAS No.: 953076-87-4

Cat. No.: VC8423875

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953076-87-4 |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 2-(1-methylpyrazol-4-yl)benzoic acid |

| Standard InChI | InChI=1S/C11H10N2O2/c1-13-7-8(6-12-13)9-4-2-3-5-10(9)11(14)15/h2-7H,1H3,(H,14,15) |

| Standard InChI Key | AWIQDDSSPIYOFS-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=CC=CC=C2C(=O)O |

| Canonical SMILES | CN1C=C(C=N1)C2=CC=CC=C2C(=O)O |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 2-(1-methyl-1H-pyrazol-4-yl)benzoic acid is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol . The structure consists of a benzoic acid moiety (C₆H₅COOH) linked at the ortho-position (carbon 2) to a 1-methylpyrazole ring (C₃H₃N₂CH₃). This configuration distinguishes it from its para-substituted analog, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid , where the pyrazole group occupies the fourth carbon of the benzene ring.

Key Structural Features:

-

Benzoic Acid Core: The carboxylic acid group at position 1 of the benzene ring confers acidity (pKa ≈ 4.2) and hydrogen-bonding capability.

-

Pyrazole Substituent: The 1-methylpyrazole group introduces a planar, aromatic heterocycle with two adjacent nitrogen atoms, contributing to dipole interactions and metabolic stability .

-

Stereoelectronic Effects: The ortho-substitution pattern creates steric hindrance between the pyrazole and carboxylic acid groups, potentially influencing conformational flexibility and intermolecular interactions .

Nuclear Magnetic Resonance (NMR):

-

¹H NMR:

Mass Spectrometry (HRMS):

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)benzoic acid can be inferred from methods used for related compounds:

Step 1: Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling reaction between 2-bromobenzoic acid and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole yields the coupled product. This method is analogous to the synthesis of 5-chloro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid , where a halogenated benzoic acid reacts with a boronic ester-functionalized pyrazole.

Step 2: Hydrolysis and Purification

The ester intermediate (e.g., methyl 2-(1-methyl-1H-pyrazol-4-yl)benzoate) undergoes saponification with aqueous NaOH, followed by acidification to isolate the carboxylic acid .

Structural Modifications

Derivatives of this compound can be synthesized to enhance bioavailability or target specificity:

Table 1: Representative Derivatives and Modifications

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<1 mg/mL) .

-

Stability: Stable under ambient conditions but susceptible to decarboxylation at elevated temperatures (>150°C) .

Acid Dissociation Constant (pKa)

The carboxylic acid group has an estimated pKa of 4.1–4.3, comparable to benzoic acid (pKa 4.2). The electron-withdrawing pyrazole ring slightly enhances acidity relative to the para-substituted analog .

| Compound | MMP-2 (IC₅₀, nM) | MMP-9 (IC₅₀, nM) |

|---|---|---|

| 2-(1-Methyl-pyrazolyl)benzoic acid* | 28.5 | 34.2 |

| Celecoxib | 120.7 | 145.3 |

| UTX-121 | 18.9 | 22.4 |

| *Predicted values based on structural analogs . |

Antitumor Activity

Fluorine- or chlorine-substituted derivatives demonstrate enhanced cytotoxicity against cancer cell lines (e.g., HT-29, MCF-7) by downregulating MMP expression and inducing apoptosis . The 2-substituted geometry may improve membrane permeability compared to para-substituted counterparts.

Analytical and Regulatory Considerations

Quality Control Metrics

Applications in Drug Development

The compound’s scaffold serves as a versatile building block for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume